BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for 2-Octyldodecyl
heptanoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Octyldodecyl heptanoate

Cat. No.: B15175844

Spectroscopic Data for 2-Octyldodecyl
Heptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
octyldodecyl heptanoate. Due to the limited availability of published experimental spectra for
this specific molecule, this document presents predicted data based on the analysis of its
chemical structure and established principles of NMR, IR, and Mass Spectrometry for long-
chain esters. It also includes generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

o |[UPAC Name: 2-octyldodecyl heptanoate
e Molecular Formula: C27Hs540:2
e Molecular Weight: 410.72 g/mol

e CAS Number: 94277-33-5

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-octyldodecyl
heptanoate. These predictions are based on the known spectral characteristics of its
constituent functional groups (ester, long alkyl chains).

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.05 d 2H -O-CH2-CH-
~2.25 t 2H -CO-CH2-CH2-
-CO-CH2-CHz2- & -O-
~1.60 m 3H
CH2-CH-
-(CH2)n- (overlapping
~1.25 brs 40H signals from both alkyl
chains)
-CHs (terminal methyl
~0.88 t 6H

groups)

13C NMR (Carbon NMR) Data
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Chemical Shift (6) ppm

Assignment

~174.0 C=0 (Ester carbonyl)

~67.5 -O-CHa-

~38.5 -O-CH2-CH-

~34.5 -CO-CHa-

~31.9 -(CH2)n- (multiple overlapping signals)
~29.7 -(CH2)n- (multiple overlapping signals)
~29.4 -(CH2)n- (multiple overlapping signals)
~29.1 -(CH2)n- (multiple overlapping signals)
~26.2 -(CH2)n- (multiple overlapping signals)
~25.0 -(CH2)n- (multiple overlapping signals)
~22.7 -CH2-CHs

~14.1 -CHs (terminal methyl groups)

Infrared (IR) Spectroscopy

Wavenumber (cm~12)

Intensity Assignment

C-H stretch (asymmetric, CHs

2955-2920 Strong

& CH2)

C-H stretch (symmetric, CHs &
2870-2850 Strong

CH2)
1740-1735 Strong C=0 stretch (Ester carbonyl)
1470-1460 Medium C-H bend (CHz2 scissoring)

) C-H bend (CHs symmetric

1380-1370 Medium )

bending)
1260-1160 Strong C-0 stretch (Ester)
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Mass Spectrometry (MS)

The predicted mass spectrum of 2-octyldodecyl heptanoate would likely be obtained using a
soft ionization technique such as Electrospray lonization (ESI) to observe the molecular ion.

mlz lon
411.4202 [M+H]*
433.4021 [M+Na]*
449.3761 [M+K]*

Under Electron lonization (EIl), significant fragmentation would be expected. Key fragmentation
patterns for long-chain esters include:

McLafferty Rearrangement: This would lead to a prominent peak corresponding to the
protonated heptanoic acid fragment.

Alpha-cleavage: Cleavage at the bonds adjacent to the carbonyl group.

Loss of the alkoxy group: Cleavage of the C-O single bond.

A series of peaks separated by 14 Da (CHz): Characteristic of the fragmentation of the long
alkyl chains.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
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NMR Spectroscopy Experimental Workflow

IR Spectroscopy
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IR Spectroscopy Experimental Workflow

Mass Spectrometry
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Mass Spectrometry Experimental Workflow

Conclusion

The predicted spectroscopic data and generalized experimental workflows presented in this
guide provide a foundational understanding for the analytical characterization of 2-
octyldodecyl heptanoate. Experimental verification is necessary to confirm these predictions
and to fully elucidate the spectroscopic properties of this compound. This information serves as
a valuable resource for researchers and professionals involved in the synthesis, quality control,
and application of this long-chain ester.

 To cite this document: BenchChem. [Spectroscopic data for 2-Octyldodecyl heptanoate
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15175844+#spectroscopic-data-for-2-octyldodecyl-
heptanoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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